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Executive Summary

N-Nitroso Paroxetine (NNP) is a nitrosamine impurity of the selective serotonin reuptake
inhibitor, Paroxetine. The presence of nitrosamine impurities in pharmaceutical products is a
significant safety concern due to the potential carcinogenic risk of this class of compounds.
This technical guide provides a comprehensive assessment of the carcinogenic potential of N-
Nitroso Paroxetine, summarizing available quantitative data, detailing experimental protocols
for key genotoxicity studies, and outlining the metabolic pathways involved in its bioactivation.

Current data from a battery of in vitro genotoxicity assays indicate that N-Nitroso Paroxetine is
not mutagenic in the bacterial reverse mutation (Ames) test and does not induce DNA damage
or micronucleus formation in metabolically competent HepaRG cells. A weak, concentration-
dependent increase in micronuclei was observed in human lymphoblastoid TK6 cells, but the
response was not significant enough to be considered positive.

In the absence of direct long-term animal carcinogenicity studies on N-Nitroso Paroxetine,
regulatory bodies have established an acceptable intake (Al) limit of 1300 ng/day. This limit is
derived using a read-across approach from the tumorigenic dose 50 (TD50) of a structurally
related nitrosamine, N-nitrosopiperidine, a known potent carcinogen. This guide details the
scientific rationale behind this approach and provides the necessary data to support risk
assessment for drug development professionals.
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Introduction

The discovery of N-nitrosamine impurities in various medications has led to heightened
regulatory scrutiny and a need for thorough risk assessments for these compounds. N-
nitrosamines are classified as a "cohort of concern” due to their potential to be mutagenic and
carcinogenic. N-Nitroso Paroxetine (NNP) can form from the nitrosation of the secondary
amine moiety in the paroxetine molecule. Understanding its carcinogenic potential is crucial for
ensuring the safety of paroxetine-containing drug products.

This guide synthesizes the current state of knowledge regarding the carcinogenic potential of
NNP, with a focus on in vitro genotoxicity data, metabolic activation, and the basis for its
regulatory acceptable intake limit.

In Vitro Genotoxicity Assessment

A series of in vitro assays have been conducted to evaluate the genotoxic potential of N-
Nitroso Paroxetine. The results are summarized in the tables below, followed by detailed
experimental protocols.

Quantitative Data Summary

Table 1: Summary of In Vitro Bacterial Reverse Mutation Assay (Ames Test) for N-Nitroso

Paroxetine
Test System Metabolic Activation Result
Salmonella typhimurium and With and without exogenous )
o ) ) ] o Non-mutagenic[1]
Escherichia coli strains metabolic activation (S9)

Table 2: Summary of In Vitro Micronucleus Assay in Human TK6 Cells for N-Nitroso
Paroxetine
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Highest
Concentration Result
Tested (uM)

Treatment
Conditions

Observation

4-hour treatment with

hamster liver S9

Negative

Induced a weak,
concentration-
dependent increase in
micronuclei, but the
maximum fold-change
over the solvent
control was less than
2.0.[2]

24-hour treatment
without S9

Negative

No significant
increase in
micronucleus

formation.[2]

Table 3: Summary of In Vitro Genotoxicity Assays in Human HepaRG Cells for N-Nitroso

Paroxetine

Assay

Treatment Conditions

Result

Comet Assay (DNA Damage)

24-hour exposure in 2D and

3D cell models

No DNA damage observed[3]
[4]

Micronucleus Formation

24-hour exposure in 2D and

3D cell models

No micronucleus formation
observed[3][4]

Experimental Protocols

The Ames test for N-Nitroso Paroxetine was conducted in compliance with OECD Guideline

471.

o Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2 uvrA) were used to detect point mutations (frameshift and

base-pair substitutions).
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e Method: The plate incorporation method or the pre-incubation method was employed.

o Metabolic Activation: The assay was performed with and without an exogenous metabolic
activation system (S9 fraction), typically derived from the livers of rats or hamsters pre-
treated with enzyme inducers. For nitrosamines, enhanced conditions, such as using a
higher concentration of S9 (e.g., 30%) and hamster liver S9, are often recommended to
increase sensitivity.

e Procedure: A range of concentrations of N-Nitroso Paroxetine were tested. The test
substance, bacterial culture, and S9 mix (if applicable) were combined and incubated. The
mixture was then plated on minimal glucose agar plates. After incubation for 48-72 hours, the
number of revertant colonies was counted.

» Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-
related increase in the number of revertant colonies or a reproducible increase at one or
more concentrations.

This assay was performed following principles of OECD Guideline 487 to detect chromosomal
damage.

o Test System: Human lymphoblastoid TK6 cells, which are p53 competent, were used.

o Treatment: Cells were exposed to N-Nitroso Paroxetine for a short duration (e.g., 4 hours)
in the presence of hamster liver S9 for metabolic activation, and for a longer duration (e.g.,
24 hours) without S9.

» Cytotoxicity Measurement: Relative cell growth or viability was determined to ensure that the
tested concentrations were not excessively cytotoxic.

e Micronucleus Scoring: Following the treatment and a recovery period to allow for cell
division, cells were harvested and stained. The frequency of micronuclei was determined
using flow cytometry or microscopy.

» Evaluation Criteria: A positive response is characterized by a significant, concentration-
dependent increase in the frequency of micronucleated cells. A fold-increase of 2.0 or
greater over the concurrent negative control is generally considered a positive result.
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These assays utilize the metabolically competent human hepatoma cell line HepaRG to
provide a more physiologically relevant in vitro model.

e Cell Culture: HepaRG cells were cultured as both two-dimensional (2D) monolayers and
three-dimensional (3D) spheroids.

o Treatment: Differentiated HepaRG cells were exposed to N-Nitroso Paroxetine for 24
hours.

e Endpoints:

o DNA Damage (Comet Assay): This assay measures DNA strand breaks. After treatment,
cell nuclei are embedded in agarose, lysed, and subjected to electrophoresis. The extent
of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

o Micronucleus Formation: Similar to the TK6 assay, the frequency of micronuclei was
assessed after treatment.

e Metabolic Activation: HepaRG cells endogenously express a range of drug-metabolizing
enzymes, eliminating the need for an external S9 fraction.

Metabolic Activation and Signaling Pathways

The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive
electrophilic species that can form DNA adducts.

Cytochrome P450-Mediated Bioactivation

Studies have shown that N-Nitroso Paroxetine is metabolized by multiple human cytochrome
P450 (CYP) isoforms. The primary enzymes involved in its bioactivation are CYP2C19,
CYP2D6, and CYP3A4.[1] The proposed metabolic activation pathway involves the enzymatic
hydroxylation of the a-carbon atom adjacent to the N-nitroso group. This a-hydroxynitrosamine
is an unstable intermediate that can spontaneously decompose to form a DNA-reactive
diazonium ion.

However, a key finding is that the piperidine ring in N-Nitroso Paroxetine appears resistant to
the a-carbon oxidation that leads to the formation of a DNA-reactive electrophilic species.[1]
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The major biotransformation pathway involves the oxidative scission of the 1,3-benzodioxole
ring, leading to an unstable catechol intermediate that is then conjugated.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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